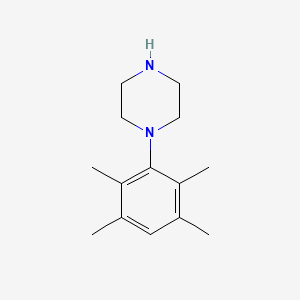

1-(2,3,5,6-Tetramethylphenyl)piperazine

Description

BenchChem offers high-quality 1-(2,3,5,6-Tetramethylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3,5,6-Tetramethylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-(2,3,5,6-tetramethylphenyl)piperazine |

InChI |

InChI=1S/C14H22N2/c1-10-9-11(2)13(4)14(12(10)3)16-7-5-15-6-8-16/h9,15H,5-8H2,1-4H3 |

InChI Key |

LQBFRZCOEZBJDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)N2CCNCC2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2,3,5,6-tetramethylphenyl)piperazine, a substituted arylpiperazine of significant interest in medicinal chemistry and drug discovery. The N-arylpiperazine moiety is a privileged structure found in numerous biologically active compounds with diverse pharmacological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and characterization data.

Introduction

The piperazine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals, contributing to their therapeutic efficacy across various disease areas, including oncology, psychiatry, and infectious diseases.[2][3] Substituted piperazines are crucial building blocks in the synthesis of complex molecules.[4][5] The specific compound, 1-(2,3,5,6-tetramethylphenyl)piperazine, also known as durylpiperazine, presents a unique structural feature with a sterically hindered aryl group. This substitution can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding affinity.

The synthesis of N-arylpiperazines has traditionally been challenging, often requiring harsh reaction conditions and limited by the availability of substituted anilines.[1] However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of these valuable compounds, offering a versatile and efficient methodology.[1][4][6]

Synthesis of 1-(2,3,5,6-Tetramethylphenyl)piperazine

The most effective and widely adopted method for the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][4]

Reaction Scheme

The synthesis proceeds via the reaction of 1-bromo-2,3,5,6-tetramethylbenzene (durene bromide) with an excess of piperazine in the presence of a palladium catalyst, a suitable ligand, and a base.

Caption: Synthetic workflow for 1-(2,3,5,6-Tetramethylphenyl)piperazine.

Experimental Protocol

Materials:

-

1-Bromo-2,3,5,6-tetramethylbenzene

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Addition of Reactants: Add 1-bromo-2,3,5,6-tetramethylbenzene (1 equivalent) and piperazine (2-3 equivalents) to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2,3,5,6-tetramethylphenyl)piperazine.[7]

Causality Behind Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the bis-arylated byproduct and drives the reaction towards the desired mono-arylated product.[1]

-

Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with sterically hindered aryl halides.[1]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine and facilitate the catalytic cycle.[8]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.10 | t | 4H | -CH₂- (piperazine, adjacent to N-aryl) |

| ~ 2.95 | t | 4H | -CH₂- (piperazine, adjacent to NH) |

| ~ 2.30 | s | 6H | Ar-CH₃ (ortho) |

| ~ 2.25 | s | 6H | Ar-CH₃ (meta) |

| ~ 1.70 | br s | 1H | -NH- |

Note: The chemical shifts are estimations based on similar structures and may vary slightly.[2][9]

Expected ¹³C NMR Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | Ar-C (quaternary, attached to N) |

| ~ 132.5 | Ar-C (quaternary, ortho) |

| ~ 130.0 | Ar-C (quaternary, meta) |

| ~ 53.0 | -CH₂- (piperazine, adjacent to N-aryl) |

| ~ 46.0 | -CH₂- (piperazine, adjacent to NH) |

| ~ 20.5 | Ar-CH₃ (ortho) |

| ~ 16.0 | Ar-CH₃ (meta) |

Note: The chemical shifts are estimations based on similar structures and may vary slightly.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this class of compounds.

Expected Data:

-

Molecular Formula: C₁₄H₂₂N₂

-

Molecular Weight: 218.34 g/mol

-

Expected [M+H]⁺: 219.18

The fragmentation pattern in the mass spectrum will likely show cleavage of the C-N bonds of the piperazine ring.[10]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Absorptions (cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch (secondary amine) |

| 2950-2800 | C-H stretch (aliphatic and aromatic)[11] |

| ~ 1600, 1480 | C=C stretch (aromatic ring) |

| ~ 1250 | C-N stretch |

Purity Assessment

The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) or GC-MS. For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is typically used. The purity should be >95% for use in biological assays.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine via the Buchwald-Hartwig amination. The detailed characterization protocol ensures the structural confirmation and purity assessment of the final product. The insights into the rationale behind the experimental choices provide a deeper understanding of the synthetic process. This information is intended to empower researchers in the synthesis and utilization of this and related N-arylpiperazine compounds for the advancement of drug discovery and development.

References

-

Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

-

Cernicchi, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

-

Singh, U. P., et al. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 17(7), 522-543. [Link]

-

Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 83-91. [Link]

-

Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

-

Gunasekaran, S., & Seshadri, S. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(6), 443-447. [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

Stanković, S., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134293. [Link]

-

Yıldırım, S., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of the Iranian Chemical Society, 19(11), 4785-4801. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved from [Link]

-

Pospisil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

-

Synthesis and characterization of new piperazine fused triazoles. (2014). Der Pharma Chemica, 6(6), 333-339. [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Stanković, S., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117. [Link]

-

Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (2011). Molecules, 16(8), 6659-6680. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- EP0745598B1 - Piperazine, piperidine and 1,2,5,6-tetrahydropyridine derivatives, proces for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.

-

Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 43-50. [Link]

- US2919275A - Purification of piperazine. (n.d.). Google Patents.

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

-

de Oliveira, V. M., & de-Faria, F. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 26-37. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate. [Link]

-

A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.). ResearchGate. [Link]

-

Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and... (n.d.). Semantic Scholar. [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences Review and Research, 89(2), 1-6. [Link]

-

Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. (2015). Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-Investigation-(FT-IR%2C-FT-Raman%2C-NMR-NBO-Prabavathi-Nayaki/460a5e884d6c6e75895e6f3707c932c021183204]([Link]

-

Piperazine, 1-[3-(trifluoromethyl)phenyl]-. (n.d.). NIST WebBook. [Link]

-

1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDRUG.org. [Link]

-

Piperazine-2,3,5,6-tetraone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. [Link]

Sources

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

- 9. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR [m.chemicalbook.com]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. researchgate.net [researchgate.net]

1-(2,3,5,6-Tetramethylphenyl)piperazine chemical properties

Topic: Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

1-(2,3,5,6-Tetramethylphenyl)piperazine (hereafter referred to as 4Me-PP ) is a sterically congested N-arylpiperazine derivative. Structurally characterized by a piperazine ring attached to the C1 position of a durene (1,2,4,5-tetramethylbenzene) scaffold, this compound represents a specialized class of "ortho-blocked" phenylpiperazines.

In medicinal chemistry, 4Me-PP serves as a critical probe for exploring atropisomerism and steric constraints within ligand-receptor interactions, particularly at serotonin (5-HT) and dopamine receptors. The presence of methyl groups at the 2,6-positions creates significant torsional strain, forcing the piperazine and phenyl rings into a non-planar, orthogonal conformation. This unique geometry distinguishes it from planar analogs (e.g., 1-phenylpiperazine), altering both metabolic stability and receptor binding kinetics.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 1-(2,3,5,6-Tetramethylphenyl)piperazine |

| Common Name | N-Durylpiperazine; 4Me-PP |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| CAS Registry Number | Not widely listed; Analogous to 1012-91-5 (2,6-dimethyl) |

| SMILES | Cc1cc(H)c(C)c(C)c1N2CCNCC2C |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, MeOH; Poorly soluble in water |

Physicochemical Profile & Structural Dynamics

Steric Orthogonality

The defining feature of 4Me-PP is the steric clash between the equatorial protons of the piperazine ring and the ortho-methyl groups (positions 2 and 6) of the phenyl ring.

-

Consequence: The N-Aryl bond rotation is severely restricted.

-

Biological Implication: The molecule likely adopts a "twisted" conformation that can lock it into a specific bioactive pose, potentially increasing selectivity for receptor subtypes that accommodate bulkier ligands (e.g., 5-HT₁A vs. 5-HT₂A).

Calculated Properties (In Silico)

-

LogP (Octanol/Water): ~3.2 – 3.5 (Predicted). The four methyl groups significantly increase lipophilicity compared to unsubstituted phenylpiperazine (LogP ~1.2).

-

pKa (Piperazine N4): ~9.2 – 9.6. The electron-donating effect of the tetramethylphenyl group (via induction) slightly increases the basicity of the distal secondary amine compared to electron-deficient analogs.

-

Topological Polar Surface Area (TPSA): ~15.3 Ų (attributed to the secondary amine).

Synthetic Methodologies

Due to the severe steric hindrance at the coupling site (C1 of the phenyl ring flanked by methyls at C2 and C6), traditional Nucleophilic Aromatic Substitution (SₙAr) is kinetically unfavorable. The synthesis requires high-energy catalytic cross-coupling.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is the industry standard for synthesizing hindered N-arylpiperazines, ensuring high yield despite the steric barrier.

Reagents:

-

Substrate: 1-Bromo-2,3,5,6-tetramethylbenzene (Bromodurene)

-

Amine: Piperazine (anhydrous, 2.0 equiv to prevent bis-arylation)

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Ligand: BINAP or DavePhos (Phosphine ligands crucial for hindered substrates)

-

Base: NaOtBu (Sodium tert-butoxide)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.

-

Catalyst Pre-complexation: Charge the flask with Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%). Add anhydrous toluene and stir at room temperature for 15 minutes to generate the active Pd(0)-ligand complex.

-

Substrate Addition: Add Bromodurene (1.0 equiv), Piperazine (2.0 equiv), and NaOtBu (1.5 equiv) under a positive stream of Argon.

-

Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor via TLC (System: 10% MeOH in DCM).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0% → 10% MeOH in DCM with 1% NH₄OH).

-

Salt Formation (Optional): Dissolve the free base in Et₂O and add HCl/Et₂O dropwise to precipitate the dihydrochloride salt for enhanced stability.

Visualization: Synthetic Pathway

The following diagram illustrates the catalytic cycle and steric considerations.

Figure 1: Palladium-catalyzed synthesis pathway overcoming ortho-steric hindrance.

Pharmacological & Metabolic Context[2]

Receptor Binding Profile (SAR)

4Me-PP acts as a lipophilic bioisostere of classical phenylpiperazines (e.g., mCPP).

-

5-HT Receptors: The bulky methyl groups likely reduce affinity for 5-HT₂C compared to less hindered analogs but may retain high affinity for 5-HT₁A due to the hydrophobic pocket accommodation.

-

Dopamine D2/D4: The "ortho-effect" often shifts selectivity towards D4 receptors in similar pharmacophores (e.g., substituted arylpiperazines in antipsychotic research).

Metabolic Stability

The 2,3,5,6-tetramethyl substitution pattern blocks the most reactive metabolic sites on the phenyl ring (ortho/meta positions), leaving only the para position (C4) and the benzylic methyl groups vulnerable.

-

Primary Metabolic Route: Benzylic hydroxylation (CYP450 mediated) at the methyl groups.

-

Secondary Route: N-oxidation at the distal piperazine nitrogen.

-

Blocked Route: Aromatic hydroxylation at positions 2, 3, 5, or 6 is impossible, significantly extending the half-life compared to unsubstituted phenylpiperazine.

Figure 2: Predicted metabolic fate showing benzylic oxidation as the primary clearance pathway.

Safety & Handling Protocols

Hazard Classification: As a substituted piperazine, 4Me-PP should be treated as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

Handling Procedures:

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

-

Inhalation: Handle only in a fume hood. Piperazine derivatives can be sensitizers; avoid dust formation.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base may absorb CO₂ from air to form carbamates; the hydrochloride salt is hygroscopic.

Spill Response:

-

Solid: Sweep up avoiding dust generation. Neutralize surface with dilute acetic acid if needed.

-

Solution: Absorb with vermiculite and dispose of as organic hazardous waste.

References

-

Reilly, S. W., & Mach, R. H. (2016).[1][2][3] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Link

-

Gao, R., & Canney, D. J. (2010).[4] A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(21), 7451–7453.[5] Link

- Jacobsen, E. J., et al. (1999). Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands. Journal of Medicinal Chemistry, 42(7), 1123–1144. (Context on ortho-substituted phenylpiperazine SAR).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperazine Derivatives. Link

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(2,3,5,6-Tetramethylphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 1-(2,3,5,6-Tetramethylphenyl)piperazine. As a senior application scientist, the following sections are structured to offer not just procedural steps, but a deeper understanding of the rationale behind the analytical choices, ensuring robust and reliable data interpretation.

Introduction

1-(2,3,5,6-Tetramethylphenyl)piperazine is a substituted piperazine derivative. The piperazine nucleus is a common scaffold in medicinal chemistry, and understanding the precise structural and electronic properties of its analogues is crucial for drug design and development.[1][2] Spectroscopic analysis provides a non-destructive means to elucidate the molecular structure, confirm purity, and understand the chemical environment of the molecule. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of 1-(2,3,5,6-Tetramethylphenyl)piperazine.

Caption: Molecular structure of 1-(2,3,5,6-Tetramethylphenyl)piperazine.

The analytical workflow for spectroscopic characterization should be systematic, starting with techniques that provide broad functional group information (IR), moving to detailed structural connectivity (NMR), and finally confirming the molecular weight and fragmentation (MS).

Caption: A typical workflow for the spectroscopic analysis of a small molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(2,3,5,6-Tetramethylphenyl)piperazine, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for this compound, CDCl₃ is a good starting point.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 | s | 1H | Aromatic C-H |

| ~ 3.2 | t | 4H | Piperazine CH₂ (adjacent to N-Aryl) |

| ~ 3.0 | t | 4H | Piperazine CH₂ (adjacent to NH) |

| ~ 2.2 | s | 12H | Methyl (CH₃) groups on the phenyl ring |

| ~ 1.8 (broad) | s | 1H | Piperazine N-H |

Causality Behind Assignments:

-

The tetramethylphenyl group has a single aromatic proton, which will appear as a singlet due to the lack of adjacent protons.

-

The four methyl groups on the phenyl ring are chemically equivalent and will therefore appear as a single, sharp singlet with an integration of 12H.

-

The piperazine ring protons will appear as two distinct signals, likely triplets, due to coupling with the adjacent CH₂ groups. The protons closer to the electron-withdrawing phenyl group are expected to be shifted downfield.

-

The N-H proton of the piperazine ring often appears as a broad singlet and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145-150 | Aromatic C (quaternary, attached to N) |

| ~ 130-135 | Aromatic C (quaternary, with methyl groups) |

| ~ 125-130 | Aromatic C-H |

| ~ 50-55 | Piperazine CH₂ (adjacent to N-Aryl) |

| ~ 45-50 | Piperazine CH₂ (adjacent to NH) |

| ~ 15-20 | Methyl (CH₃) carbons |

Causality Behind Assignments:

-

Quaternary carbons in the aromatic ring will appear in the downfield region of the spectrum.

-

The piperazine carbons will be in the aliphatic region, with the carbon atoms closer to the phenyl group being more deshielded.

-

The four methyl carbons are equivalent and will appear as a single signal in the upfield region.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 (broad) | N-H stretch | Secondary amine (piperazine) |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2800-3000 | C-H stretch | Aliphatic C-H (piperazine and methyl)[3] |

| ~ 1600, ~1480 | C=C stretch | Aromatic ring |

| ~ 1200 | C-N stretch | Aryl-N and Aliphatic-N |

Causality Behind Assignments:

-

The N-H stretch of the secondary amine in the piperazine ring is a characteristic broad peak.

-

Aromatic and aliphatic C-H stretching vibrations are observed in their expected regions.[3]

-

The C=C stretching vibrations of the tetramethylphenyl ring will be present in the 1600-1450 cm⁻¹ region.

-

C-N stretching vibrations for both the aryl-nitrogen and aliphatic-nitrogen bonds will be present in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol:

-

Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. Alternatively, direct infusion with Electrospray Ionization (ESI) can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Expected Mass Spectrometry Data (Electron Ionization):

-

Molecular Ion (M⁺): The molecular weight of 1-(2,3,5,6-Tetramethylphenyl)piperazine (C₁₄H₂₂N₂) is 218.34 g/mol . A prominent molecular ion peak at m/z 218 is expected.

-

Major Fragmentation Pathways: Phenylpiperazines typically fragment through cleavage of the C-N bonds of the piperazine ring.[4][5]

Caption: Plausible mass fragmentation pathways for 1-(2,3,5,6-Tetramethylphenyl)piperazine under electron ionization.

Causality Behind Fragmentation:

-

The primary fragmentation will likely involve the cleavage of the bonds alpha to the nitrogen atoms, leading to the formation of characteristic fragment ions.

-

Loss of the piperazine moiety can lead to a fragment corresponding to the tetramethylphenyl group.

-

Cleavage within the piperazine ring itself can also occur, giving rise to smaller fragment ions.[4]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine. Each technique offers a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the compound's identity and purity. The protocols and expected data presented in this guide provide a robust framework for researchers in the field of drug discovery and development to confidently analyze this and similar molecules.

References

- Synthesis and characterization of a series of phenyl piperazine based ligands. (2025).

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

- Gunasekaran, S., & Seshadri, S. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.

- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Yilmaz, F., & Parlak, A. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42.

- Spectral investigation and normal coordinate analysis of piperazine. (n.d.).

- Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.

- Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.).

Sources

Unveiling the Pharmacological Profile of 1-(2,3,5,6-Tetramethylphenyl)piperazine: A Proposed Mechanistic Investigation

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities. This technical guide addresses the compound 1-(2,3,5,6-tetramethylphenyl)piperazine, a molecule for which the specific mechanism of action is not yet fully elucidated in publicly available scientific literature. In the absence of direct evidence, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a proposed investigational strategy to systematically characterize the compound's mechanism of action. By leveraging established principles of pharmacology and drawing parallels from structurally related phenylpiperazine derivatives, we present a series of hypotheses and the requisite experimental protocols to test them. This guide is designed to be a practical, in-depth resource, providing not just procedural steps but also the scientific rationale behind them, thereby empowering research teams to efficiently uncover the therapeutic potential of this novel chemical entity.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold in Neuropharmacology

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that imparts favorable physicochemical properties for drug design, including good water solubility and bioavailability. When coupled with a phenyl group, the resulting phenylpiperazine core becomes a "privileged scaffold," capable of interacting with a multitude of biological targets, particularly within the central nervous system (CNS).

Many phenylpiperazine derivatives are known to exhibit significant activity at various neurotransmitter receptors, including but not limited to:

-

Serotonin (5-HT) receptors: Various subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2

Engineering the Tetramethylpyrazine-Phenylpiperazine (TMP-PhP) Scaffold: A Technical Guide to Biological Activity and Therapeutic Translation

Executive Summary

Tetramethylpyrazine (TMP), a primary bioactive alkaloid isolated from the traditional medicinal herb Ligusticum wallichii (Chuanxiong), has long been utilized for its neuroprotective, vasodilatory, and anti-inflammatory properties[1][2]. However, its clinical translation is severely bottlenecked by suboptimal pharmacokinetic profiles, specifically a short half-life (

To overcome these limitations, medicinal chemists have employed hybridization and bioisosteric replacement strategies, fusing the electron-deficient pyrazine ring of TMP with piperazine and phenylpiperazine moieties[3][4]. These novel Tetramethylpyrazine-Phenylpiperazine (TMP-PhP) and related diphenylmethyl piperazine derivatives (e.g., TMPDP) exhibit dramatically enhanced lipophilicity, blood-brain barrier (BBB) permeability, and multi-target pharmacological efficacy[1][3]. This whitepaper dissects the biological activities, mechanistic pathways, and laboratory protocols essential for evaluating these advanced therapeutic scaffolds.

Mechanistic Pathways and Biological Activity

The incorporation of the piperazine linker into the TMP scaffold generates a distinct "gain of function," transforming a modest antioxidant into a highly potent, multi-pathway modulator[4].

Neurovascular Protection and Oxidative Stress Attenuation

Endothelial dysfunction driven by reactive oxygen species (ROS) is a core pathology in cerebrovascular and cardiovascular diseases[5]. TMP-piperazine derivatives, such as tetramethylpyrazine diphenylmethyl piperazidine (TMPDP), act as robust cytoprotectants.

-

Mechanism: TMPDP directly scavenges intracellular ROS and upregulates endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH)[5]. Furthermore, TMPDP strongly inhibits

-induced intracellular calcium ( -

Nitrone Hybrids: Related derivatives, such as Tetramethylpyrazine nitrone (TBN), engage the PGC-1α/Nrf2 pathway to enhance autophagic clearance and protect dopaminergic neurons, showcasing immense potential in neurodegenerative models (Alzheimer's and Parkinson's diseases)[6][7].

Anti-Platelet Aggregation and Cardiovascular Efficacy

While native TMP exhibits mild anti-platelet activity by inhibiting phosphoinositide breakdown and thromboxane A2 (

Oncology: AR Antagonism and MDR Reversal

Beyond vascular health, arylpiperazine and TMP-piperazine derivatives have emerged as potent antineoplastic agents.

-

Prostate Cancer: Novel phenylpiperazine derivatives function as Androgen Receptor (AR) antagonists, exhibiting strong cytotoxic activities against LNCaP and PC-3 prostate cancer cell lines (

)[9]. -

Chemo-sensitization: TMP-piperazine derivatives (e.g., DLJ14) reverse multidrug resistance (MDR) in breast cancer cells (MCF-7/A). They achieve this by inhibiting P-glycoprotein efflux pumps and downregulating the EGFR/PI3K/Akt survival pathway, thereby restoring intracellular accumulation of chemotherapeutics like adriamycin[10].

Quantitative Data Summary

To benchmark the efficacy of these novel derivatives, the following table synthesizes quantitative pharmacological data comparing native TMP to its advanced piperazine/phenylpiperazine hybrids.

| Compound / Scaffold | Primary Target / Assay | Biological Activity ( | Key Mechanistic Outcome |

| Native TMP | HUVEC Oxidative Stress | Weak ROS scavenging; short half-life[3][5]. | |

| TMPDP | HUVEC Oxidative Stress | Restores SOD/GSH; blocks | |

| TBN (Nitrone Hybrid) | Neuronal Protection (PD/AD) | Activates PGC-1α/Nrf2; clears | |

| Arylpiperazine (Cmpd 5) | LNCaP Prostate Cancer | Potent Androgen Receptor (AR) antagonism[9]. | |

| DLJ14 (TMP-Piperazine) | MCF-7/A Breast Cancer | High Chemo-sensitization | Inhibits P-glycoprotein; reverses MDR[10]. |

Systems Visualization

Mechanistic Signaling Pathway

The diagram below illustrates the dual-action mechanism by which TMP-PhP derivatives (like TMPDP) interrupt the oxidative stress cascade in endothelial cells.

Caption: TMP-PhP derivatives interrupt

Experimental Workflow

Caption: Standardized high-throughput workflow for evaluating TMP-PhP cytoprotective efficacy.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the evaluation of TMP-PhP derivatives.

Protocol 1: In Vitro Evaluation of Endothelial Protection (HUVEC Model)

This protocol measures the ability of TMP-PhP to rescue endothelial cells from

Rationale & Causality: Relying solely on metabolic assays (like MTT) can conflate cytostatic effects with cytotoxicity. Therefore, we pair MTT with Lactate Dehydrogenase (LDH) release assays. LDH is a stable cytosolic enzyme; its presence in the extracellular medium is a direct, causal indicator of plasma membrane rupture (necrosis/late apoptosis).

-

Cell Culture & Seeding: Seed HUVECs in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C with 5% -

Compound Pre-treatment: Aspirate media. Treat cells with varying concentrations of the TMP-PhP derivative (e.g., 5, 15, 30, 60

) dissolved in serum-free media for 2 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Vitamin C or native TMP). -

Oxidative Insult: Add

to a final concentration of 150 -

Viability & LDH Quantification:

-

Viability: Add 10

of CCK-8 solution per well. Incubate for 1 hour and read absorbance at 450 nm. -

Membrane Integrity: Transfer 50

of the supernatant to a new plate and mix with LDH assay reagent. Read absorbance at 490 nm.

-

-

Intracellular Calcium (

) Measurement: Load cells with 5

Protocol 2: High-Throughput Anti-Proliferative Screening (Prostate Cancer)

Designed to evaluate the AR-antagonistic potential of phenylpiperazine derivatives[9].

-

Cell Preparation: Seed LNCaP or PC-3 cells (

cells/mL) in 96-well plates. Incubate for 24 hours. -

Drug Exposure: Treat cells with TMP-PhP derivatives at concentrations ranging from 0.1 to 50

for 24 to 48 hours. -

CCK-8 Assay: Add 10

of CCK-8 solution (5 mg/mL). Incubate for 1 hour at 37°C. Measure the optical density (OD) at 450 nm using a microplate reader[9]. -

Data Analysis: Calculate

values using non-linear regression analysis (e.g., GraphPad Prism). Self-Validation: Ensure the

References

-

Wang X., Cao M., Xu Y., Hou Q. (2025). From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health. Frontiers in Pharmacology. Available at:[Link]

-

Cheng X.C., Liu X.Y., Xu W.F., Guo X.L., Ou Y. (2010). TMPDP, a tetramethylpyrazine derivative, protects vascular endothelial cells from oxidation damage by hydrogen peroxide. Die Pharmazie. Available at:[Link]

-

Chen et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. Available at:[Link]

-

Sun et al. (2025). Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders. Expert Review of Neurotherapeutics (Taylor & Francis). Available at:[Link]

-

Yang S., Wu S. (2021). Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms. Frontiers in Pharmacology. Available at:[Link]

-

Zhao et al. (2020). Cardiovascular Actions and Therapeutic Potential of Tetramethylpyrazine: Roles and Mechanisms. Evidence-Based Complementary and Alternative Medicine. Available at:[Link]

Sources

- 1. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardiovascular Actions and Therapeutic Potential of Tetramethylpyrazine (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: In-Vitro Pharmacological Profiling of 1-(2,3,5,6-Tetramethylphenyl)piperazine

This technical guide details the in-vitro pharmacological evaluation strategy for 1-(2,3,5,6-Tetramethylphenyl)piperazine (hereafter referred to as 4-Me-PP ).

Given the structural classification of this compound as a sterically congested arylpiperazine , the evaluation framework prioritizes serotonergic (5-HT) and dopaminergic receptor profiling. Arylpiperazines are a "privileged scaffold" in medicinal chemistry, frequently exhibiting high affinity for 5-HT1A, 5-HT2A, and D2 receptors. The unique 2,3,5,6-tetramethyl substitution pattern introduces significant steric bulk and lipophilicity, necessitating specific assay adaptations regarding solubility and non-specific binding.

Chemical Identity & Physicochemical Handling

Before initiating biological assays, the physicochemical limits of 4-Me-PP must be established to prevent false negatives (precipitation) or false positives (pan-assay interference).

-

Compound Class: Polymethylated N-arylpiperazine.

-

Predicted Properties: High lipophilicity (cLogP > 3.5 due to four methyl groups); potential for steric hindrance at the N1-phenyl bond, forcing a non-planar conformation.

-

Solubility Protocol:

-

Stock Solution: Dissolve in 100% DMSO to 10 mM. Sonicate for 10 minutes to ensure complete dissolution of the crystal lattice.

-

Assay Buffer: Dilute to working concentrations (e.g., 10 µM) in HEPES-buffered saline + 0.1% BSA.

-

Critical Check: The 2,3,5,6-tetramethyl motif creates a hydrophobic core. Use 0.01% Pluronic F-127 in assay buffers to prevent adherence to plasticware.

-

Tier 1: Primary Receptor Binding Profiling (Radioligand Displacement)

The primary objective is to determine the affinity (

Experimental Workflow

Method: Competition Radioligand Binding Assay. Rationale: To define the "fingerprint" of the molecule. High affinity for 5-HT1A is common for bulky arylpiperazines, while 5-HT2A affinity often correlates with hallucinogenic or antipsychotic potential depending on efficacy.

Protocol: 5-HT1A & 5-HT2A Binding

-

Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4).

-

Incubation:

-

5-HT1A: Incubate membranes (20 µg protein) with 1 nM

-8-OH-DPAT and varying concentrations of 4-Me-PP ( -

5-HT2A: Incubate with 1 nM

-Ketanserin.

-

-

Equilibrium: 60 min at 25°C (5-HT1A) or 37°C (5-HT2A).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic ligand.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

| Target Receptor | Radioligand | Reference Compound (Control) | Rationale for Inclusion |

| 5-HT1A | Way-100635 | Primary target for anxiolytic arylpiperazines. | |

| 5-HT2A | Risperidone | Assessing psychedelic/antipsychotic potential. | |

| 5-HT2C | SB-242084 | Common off-target for weight control/anxiety. | |

| D2 (Dopamine) | Haloperidol | Arylpiperazines often cross-react with D2. |

Tier 2: Functional Efficacy Profiling

Binding affinity (

Assay A: Binding (For Gi/o-coupled 5-HT1A)

Mechanism: 5-HT1A couples to

Protocol:

-

Membranes: CHO cell membranes expressing h5-HT1A.

-

Reaction Mix: GDP (10 µM),

(0.1 nM), and 4-Me-PP. -

Stimulation: Measure % increase in binding relative to basal (buffer only) and maximal (10 µM 5-HT).

-

Antagonist Mode: If no signal is observed, co-incubate 4-Me-PP with

of Serotonin to test for inhibition.

Assay B: Calcium Flux (FLIPR) (For Gq-coupled 5-HT2A)

Mechanism: 5-HT2A activation triggers the

Protocol:

-

Dye Loading: Load HEK-5-HT2A cells with Fluo-4 AM (calcium-sensitive dye).

-

Addition: Inject 4-Me-PP via automated fluidics (FLIPR/FlexStation).

-

Readout: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 180 seconds.

-

Interpretation: A spike indicates agonism. A flat line requires a second injection of 5-HT to test for antagonism.

Visualization: Screening Workflow & Signaling

The following diagrams illustrate the logical flow of the evaluation and the mechanistic pathway being interrogated.

Diagram 1: The Screening Cascade (DOT)

Caption: Logical decision tree for evaluating 4-Me-PP, moving from affinity confirmation to functional characterization.

Diagram 2: 5-HT1A Signaling Pathway (DOT)

Caption: Mechanistic pathway for 5-HT1A activation. 4-Me-PP efficacy is measured by cAMP reduction or GTP turnover.

Tier 3: ADME & Metabolic Stability

The 2,3,5,6-tetramethyl substitution is metabolically significant. Methyl groups on aromatic rings are susceptible to benzylic oxidation by Cytochrome P450 enzymes (CYP), but the steric crowding may paradoxically protect the ring or shift metabolism to the piperazine nitrogen.

Experiment: Microsomal Stability Assay.

-

System: Pooled Human Liver Microsomes (HLM).

-

Procedure: Incubate 1 µM 4-Me-PP with HLM and NADPH regenerating system at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile.

-

Analysis: LC-MS/MS to track parent compound disappearance.

-

Prediction: Watch for N-oxidation (piperazine) or hydroxylation of the methyl groups (benzylic alcohol formation).

References

-

Glennon, R. A., et al. (1988). "Binding of substituted phenylpiperazines to 5-HT1A, 5-HT2, and dopaminergic receptors."[1] Journal of Medicinal Chemistry. Link

-

Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP): Standardized Protocols for Receptor Binding." NIMH PDSP Protocol Book. Link

-

Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. Link

-

Di Francesco, E., et al. (2007). "Privileged structures in G-protein coupled receptor research." Current Topics in Medicinal Chemistry. Link

Sources

Engineering the Piperazine Scaffold: A Technical Guide to Discovery, Synthesis, and Target Engagement

As a highly versatile six-membered nitrogen heterocycle, piperazine is universally recognized as a "privileged scaffold" in medicinal chemistry. Its presence in blockbuster drugs—ranging from antipsychotics (aripiprazole) to kinase inhibitors (imatinib)—is not coincidental. This whitepaper provides an in-depth, mechanistic guide to the discovery, synthesis, and pharmacological optimization of novel piperazine-based compounds, designed for researchers and drug development professionals.

Physicochemical Rationale: Why Piperazine?

The ubiquity of the piperazine ring in drug discovery is driven by its unique physicochemical properties, which allow for precise modulation of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1]:

-

Tunable Basicity: The secondary amines in an unsubstituted piperazine have a pKa of ~9.8. At physiological pH (7.4), the ring is predominantly protonated, significantly enhancing aqueous solubility and oral bioavailability.

-

Conformational Rigidity: The ring naturally adopts a stable chair conformation. This structural rigidity acts as a predictable vector, projecting N1 and N4 substituents into specific spatial orientations (equatorial vs. axial) to perfectly align with receptor binding pockets or enzyme hinge regions.

-

Metabolic Stability: Unlike open-chain aliphatic diamines, the cyclic nature of piperazine offers inherent resistance to rapid oxidative metabolism by monoamine oxidases (MAOs).

Discovery Workflow and Computational Design

The discovery of novel piperazine derivatives relies on an iterative, data-driven workflow. Because the piperazine core itself is biologically validated, computational efforts typically focus on virtual screening of N1/N4 substituents to maximize target selectivity and minimize off-target liabilities (e.g., hERG channel inhibition).

Fig 1. Iterative workflow for piperazine-based drug discovery and SAR optimization.

Advanced Synthetic Methodologies

Overcoming N-Arylation Limitations

Historically, over 80% of piperazine-containing therapeutics feature functionalization exclusively at the N1 or N4 positions[2]. The most robust method for constructing these N-aryl bonds is the Buchwald-Hartwig Cross-Coupling .

Mechanistic Causality in Catalyst Design: Coupling secondary amines like piperazine to aryl halides is notoriously prone to failure via β-hydride elimination. To circumvent this, bulky biaryl monophosphine ligands (e.g., RuPhos ) are utilized[3]. The electron-rich dicyclohexylphosphine moiety of RuPhos accelerates the oxidative addition of the aryl halide, while its massive steric bulk forces the palladium center to rapidly undergo reductive elimination, outcompeting the unwanted β-hydride elimination pathway.

The Frontier: sp³ C-H Functionalization

To expand patentable chemical space and reduce lipophilicity (LogP), modern synthesis is shifting toward the late-stage functionalization of the carbon atoms (C2, C3, C5, C6) on the piperazine ring. Recent breakthroughs utilize photoredox catalysis to achieve direct, regioselective C-H alkylation and arylation without requiring de novo ring synthesis[2].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To ensure absolute reproducibility, the following protocol for the N-arylation of piperazine is designed as a self-validating system, incorporating critical checkpoints to verify reaction integrity before proceeding to the next step.

Reagents: Aryl bromide (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.5 eq), anhydrous Toluene (0.2 M).

Step-by-Step Methodology:

-

Preparation & Degassing (Checkpoint 1):

-

Action: In a flame-dried Schlenk tube, combine the aryl bromide, N-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu. Evacuate and backfill with ultra-pure Argon three times. Add anhydrous, sparged toluene.

-

Causality: Pd(0) is highly oxophilic. Oxygen will irreversibly oxidize the phosphine ligand to a phosphine oxide, killing the catalyst.

-

Validation: Upon heating to 85°C, the suspension must transition from a pale yellow to a deep red/orange homogeneous solution, indicating the successful formation of the active L-Pd(0) species. If the solution turns black, Pd-black has precipitated (oxygen contamination); abort the reaction.

-

-

Reaction Execution (Checkpoint 2):

-

Action: Stir the reaction at 85°C for 4–6 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is validated when the UV-active starting material spot completely disappears, replaced by a lower-Rf product spot.

-

-

Quench & Orthogonal Validation (Checkpoint 3):

-

Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.

-

Validation: Before column chromatography, dissolve a 10 mg aliquot of the crude mixture in CDCl₃. Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard. Run a crude ¹H-NMR. Calculate the exact spectroscopic yield by integrating the product's piperazine protons against the internal standard's aromatic protons. This validates the reaction's true efficiency independent of downstream isolation losses.

-

-

Purification:

-

Action: Purify via flash column chromatography (silica gel, gradient elution) to yield the pure N-aryl piperazine derivative.

-

Pharmacological Target Engagement: The 5-HT₁A Receptor Paradigm

Arylpiperazines are the quintessential pharmacophores for modulating serotonin (5-HT) receptors, particularly the 5-HT₁A subtype, which is implicated in anxiety and depression[4].

Mechanistic Binding: The basic N4 nitrogen of the piperazine ring forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Asp3.32 residue located in transmembrane domain 3 (TM3) of the GPCR[1]. The piperazine chair conformation acts as a rigid spacer, plunging the aryl substituent deep into a hydrophobic auxiliary pocket lined by aromatic residues.

Fig 2. 5-HT1A GPCR signaling pathway modulated by arylpiperazine agonists.

Quantitative Structure-Activity Relationship (SAR) Data

Recent studies on coumarin-linked arylpiperazines demonstrate how precise spatial modifications on the piperazine's aryl ring dictate receptor affinity[4]. As shown in Table 1, halogenation at the ortho- or meta- positions optimizes van der Waals contacts within the receptor pocket, whereas para- substitution introduces severe steric clashes.

Table 1: Quantitative SAR Data for Coumarin-Linked Arylpiperazines at 5-HT₁A Receptors

| Compound Designation | Piperazine N4-Substituent | 5-HT₁A Affinity ( | Pharmacological Profile |

| 8-OH-DPAT (Control) | N/A | 0.25 | Full Agonist |

| Compound 7 | 2-chlorophenyl | 0.57 | High-Affinity Ligand |

| Compound 4 | 3-bromophenyl | 0.78 | High-Affinity Ligand |

| Compound 3 | 2-bromophenyl | 1.20 | High-Affinity Ligand |

| Compound 5 | 4-bromophenyl | > 10.0 | Reduced Affinity (Steric Clash) |

Data adapted from recent synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin piperazine derivatives[4].

Conclusion

The piperazine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By combining robust synthetic methodologies like RuPhos-mediated Buchwald-Hartwig aminations with emerging techniques in photoredox C-H functionalization, researchers can continuously unlock new chemical space. When coupled with a deep structural understanding of target engagement—such as the precise vectoring required for GPCR salt-bridge formation—piperazine derivatives will continue to drive the next generation of highly selective, bioavailable therapeutics.

References

-

New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI (Organics) URL:[Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL:[Link]

Sources

Structure-activity relationship of 1-(2,3,5,6-Tetramethylphenyl)piperazine

An In-depth Technical Guide to the Structure-Activity Relationship of 1-(2,3,5,6-Tetramethylphenyl)piperazine

Authored by: A Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including two basic nitrogen atoms that can be readily functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet illustrative, member of this class: 1-(2,3,5,6-tetramethylphenyl)piperazine. While direct experimental data on this particular molecule is not extensively published, this document will construct a robust, hypothetical SAR framework based on established principles of medicinal chemistry and the vast literature on related N-arylpiperazine analogues. This guide is intended for researchers, scientists, and drug development professionals, providing a blueprint for the rational design and investigation of novel therapeutics based on this core structure.

The Core Moiety: Deconstructing 1-(2,3,5,6-Tetramethylphenyl)piperazine

The subject of our investigation, 1-(2,3,5,6-tetramethylphenyl)piperazine, is an N-arylpiperazine characterized by two key structural features: a piperazine ring and a fully substituted tetramethylphenyl group.

-

The Piperazine Ring: This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is a versatile component in drug design.[3][4] Its chair conformation and the presence of two basic nitrogens allow for specific spatial arrangements of substituents and multiple points of interaction with biological targets, such as hydrogen bonding and salt bridge formation.[1] The piperazine moiety is known to improve aqueous solubility and oral bioavailability.[1]

-

The 2,3,5,6-Tetramethylphenyl Group (Duryl Group): This bulky, lipophilic aromatic ring is a unique feature of the molecule. The four methyl groups significantly increase the steric bulk and lipophilicity compared to a simple phenyl ring. This substitution pattern also protects the aromatic ring from metabolic oxidation, potentially leading to a longer half-life.

The interplay between these two components is central to the molecule's hypothetical pharmacological profile and is the primary focus of the following SAR analysis.

A Hypothetical Structure-Activity Relationship (SAR) Framework

The following SAR analysis is a predictive exploration of how modifications to the core structure of 1-(2,3,5,6-tetramethylphenyl)piperazine might influence its biological activity. This framework is built upon the extensive knowledge of other N-arylpiperazine-containing drugs.

Modifications of the Piperazine Ring

The piperazine ring offers two nitrogen atoms for potential modification, N1 and N4. In our core molecule, N1 is substituted with the tetramethylphenyl group. The N4 position, being a secondary amine, is a prime location for derivatization to modulate the compound's properties.

2.1.1. Substitution at the N4 Position

The nature of the substituent at the N4 position is critical for determining the pharmacological target and activity.

-

Small Alkyl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) can modulate basicity and lipophilicity. This may influence blood-brain barrier penetration and target binding affinity.[4]

-

Aromatic and Heteroaromatic Rings: The addition of another aromatic or heteroaromatic ring at N4 can lead to potent interactions with various receptors, particularly in the central nervous system (CNS). Many antipsychotic and antidepressant drugs feature this structural motif.[5][6]

-

Polar Groups: Incorporating polar groups, such as hydroxyl or carboxyl moieties, could enhance aqueous solubility and introduce new hydrogen bonding opportunities. However, this may also limit CNS penetration.

Modifications of the Tetramethylphenyl Moiety

The duryl group is a key determinant of the molecule's steric and electronic properties.

2.2.1. Number and Position of Methyl Groups

The presence of four methyl groups creates significant steric hindrance around the N1-phenyl bond, which may lock the phenyl ring in a specific conformation relative to the piperazine ring. This fixed orientation can be crucial for selective binding to a biological target.

-

Reducing the number of methyl groups: Decreasing the number of methyl substituents would reduce steric bulk and lipophilicity. This could potentially allow for better binding to targets with smaller binding pockets but might also expose the phenyl ring to metabolic attack.

-

Altering the substitution pattern: Shifting the methyl groups to different positions (e.g., 2,4,6-trimethyl or 2,5-dimethyl) would alter the molecule's shape and electronic distribution, likely leading to a different pharmacological profile.

2.2.2. Replacement of Methyl Groups

Replacing one or more methyl groups with other substituents could dramatically alter the molecule's properties.

-

Electron-withdrawing groups (e.g., -Cl, -CF3): These groups would decrease the electron density of the phenyl ring and could introduce new interactions (e.g., halogen bonding).

-

Electron-donating groups (e.g., -OCH3): These groups would increase the electron density and could also serve as hydrogen bond acceptors.

Summary of Hypothetical SAR

The following table summarizes the predicted impact of structural modifications on the biological activity of 1-(2,3,5,6-tetramethylphenyl)piperazine.

| Modification | Structural Change | Predicted Effect on Activity | Rationale |

| Piperazine N4 | Addition of small alkyl groups | Modulation of potency and selectivity | Alters basicity and lipophilicity |

| Addition of (hetero)aryl groups | Potential for CNS activity | Mimics known CNS drug scaffolds | |

| Introduction of polar groups | Increased solubility, reduced CNS penetration | Enhances hydrophilicity | |

| Phenyl Ring | Fewer methyl groups | Altered binding affinity and metabolism | Reduces steric hindrance and lipophilicity |

| Different methyl positions | Change in pharmacological profile | Modifies molecular shape and electronics | |

| Replacement with -Cl, -CF3 | Altered target interactions | Introduces electron-withdrawing effects | |

| Replacement with -OCH3 | Altered target interactions | Introduces electron-donating effects |

Postulated Pharmacological Profile and Mechanism of Action

Given the prevalence of the N-arylpiperazine scaffold in centrally acting agents, it is plausible that 1-(2,3,5,6-tetramethylphenyl)piperazine could exhibit activity at CNS targets such as dopamine or serotonin receptors.[6][7] The bulky tetramethylphenyl group might confer selectivity for a specific receptor subtype. For instance, many atypical antipsychotics are N-arylpiperazine derivatives that interact with dopaminergic and serotonergic receptors.[5]

A hypothetical mechanism of action could involve the antagonism or partial agonism at these receptors, leading to a modulation of neurotransmission. The specific nature of this interaction would be highly dependent on the fine-tuned SAR as outlined above.

Experimental Strategies for SAR Elucidation

To validate the hypothetical SAR and determine the pharmacological profile of 1-(2,3,5,6-tetramethylphenyl)piperazine, a systematic experimental approach is required.

Synthesis of an Analog Library

A focused library of analogs should be synthesized to probe the SAR. The following general synthetic scheme can be adapted for this purpose.

General Synthetic Protocol for N-Arylpiperazines:

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide with piperazine.[8]

Step 1: Synthesis of 1-bromo-2,3,5,6-tetramethylbenzene. This can be achieved through the bromination of durene (1,2,4,5-tetramethylbenzene).

Step 2: Buchwald-Hartwig Amination. 1-bromo-2,3,5,6-tetramethylbenzene is reacted with a large excess of piperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu) in an inert solvent like toluene.

Step 3: N4-Functionalization. The resulting 1-(2,3,5,6-tetramethylphenyl)piperazine can then be reacted with various alkyl or aryl halides, or other electrophiles, to introduce substituents at the N4 position.

In Vitro Biological Evaluation

The synthesized analogs should be screened in a panel of in vitro assays to determine their biological activity.

Recommended Primary Assays:

-

Receptor Binding Assays: A broad panel of CNS receptor binding assays (e.g., for dopamine D1-D4, serotonin 5-HT1A, 5-HT2A, etc.) should be conducted to identify primary biological targets.

-

Functional Assays: For any identified high-affinity targets, functional assays (e.g., cAMP assays for GPCRs, or calcium flux assays) should be performed to determine if the compounds are agonists, antagonists, or inverse agonists.

ADME/Tox Profiling

Promising compounds from the in vitro screening should be subjected to early-stage ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Key ADME/Tox Assays:

-

Solubility and Permeability: To assess the potential for oral absorption.

-

Metabolic Stability: Using liver microsomes to predict in vivo half-life.

-

Cytotoxicity: To identify any potential for off-target toxicity.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit hypothetical, analysis of the structure-activity relationship of 1-(2,3,5,6-tetramethylphenyl)piperazine. By leveraging the vast knowledge base of N-arylpiperazine chemistry and pharmacology, we have constructed a rational framework for the design and investigation of novel analogs. The proposed experimental workflow provides a clear path forward for researchers to validate these hypotheses and potentially uncover new therapeutic agents. The unique structural features of the tetramethylphenyl moiety suggest that this class of compounds may offer novel selectivity profiles and improved metabolic stability, making it a promising area for future drug discovery efforts.

References

- Piperazine - Wikipedia. (n.d.).

- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pakistan Journal of Pharmaceutical Sciences, 29(2), 539-546.

- Piperazine - chemeurope.com. (n.d.).

- Markandewar, A., et al. (2016). Exploring Pharmacological Significance and Reaction Dynamics of Piperazine Moiety. International Journal of Research in Biosciences and Agricultural Technology.

- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.

- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 336-354.

- Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Molecules, 18(1), 739-753.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117.

- De Rycker, M., et al. (2022). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 238, 114447.

- PIPERAZINES - Ataman Kimya. (n.d.).

- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).

- Method for the preparation of piperazine and its derivatives. (2003). Google Patents.

- Synthetic phenazine analogs with biological activity. (2021). ResearchGate.

- Markandewar, A., et al. (2016). exploring pharmacological significance of piperazine scaffold. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 5(7), 1406-1415.

- Pospisilova, S., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 133.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Structure‐activity relationship of antipsychotic piperazine derivatives. (2023). ResearchGate.

- The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate.

- Structure‐activity relationship of antidepressant activity piperazine derivatives. (2023). ResearchGate.

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrbat.in [ijrbat.in]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine synthesis [organic-chemistry.org]

Physicochemical Properties of Substituted Phenylpiperazines: A Mechanistic Guide to ADME and Target Binding

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist, Medicinal Chemistry & DMPK.

Executive Summary

Substituted phenylpiperazines represent one of the most privileged and versatile pharmacophores in modern medicinal chemistry. From atypical antipsychotics (e.g., aripiprazole) to antidepressants (e.g., trazodone) and various designer drugs, this structural motif is heavily utilized to target monoaminergic G-protein coupled receptors (GPCRs) in the central nervous system (CNS)[1].

As a Senior Application Scientist, I approach the physicochemical profiling of these compounds not merely as a data-collection exercise, but as a mechanistic decoding of their pharmacokinetic (ADME) and pharmacodynamic behavior. Understanding the exact causality behind their basicity (

Core Physicochemical Properties & Causality

The biological efficacy of a phenylpiperazine derivative is governed by two primary physicochemical parameters:

Differential Basicity ( )

The piperazine ring contains two nitrogen atoms, but they are not chemically equivalent.

-

The N1 Nitrogen (Aryl-bound): Directly attached to the phenyl ring, the lone electron pair on N1 delocalizes into the aromatic

-system via resonance. This significantly diminishes its ability to accept a proton, rendering N1 practically non-basic under physiological conditions ( -

The N4 Nitrogen (Aliphatic): Separated from the aromatic system by the aliphatic piperazine linker, N4 is insulated from the phenyl ring's resonance effects. It acts as a typical secondary or tertiary aliphatic amine, retaining high basicity (

)[2].

Causality in Drug Design: Because the physiological pH is 7.4, the N4 nitrogen is over 95% protonated in vivo. This mono-cationic state is not an accident; it is a strict requirement for solubility in aqueous biofluids and for forming critical salt bridges within receptor binding pockets.

Lipophilicity ( / )

While the protonated N4 ensures solubility, the substituted phenyl ring drives lipophilicity, which is essential for passive diffusion across the lipid-rich blood-brain barrier. The baseline

Structure-Property Relationships (SPR)

To illustrate how specific substitutions dictate physicochemical behavior, the quantitative data for key phenylpiperazine derivatives are summarized below.

Table 1: Physicochemical Data of Key Phenylpiperazines

| Compound | Phenyl Substitution | Molecular Weight ( g/mol ) | ||

| 1-Phenylpiperazine (1-PP) | None (-H) | 162.23 | 8.71 | 1.10 |

| mCPP | 3-Chloro (-Cl) | 196.68 | 8.87 | 2.06 |

| TFMPP | 3-Trifluoromethyl (-CF | 230.23 | ~8.80 | ~2.60 |

Data supported by toxicokinetic and chemical profiling studies[2],[3].

Mechanistic Insight: Notice that while the

Mechanistic Impact on Target Binding

The physicochemical properties directly dictate how these molecules interact with aminergic GPCRs (such as the 5-HT

-

The Cationic Anchor: The protonated N4 acts as a hydrogen bond donor and forms a highly conserved, high-energy salt bridge with an Aspartate residue (specifically Asp

) located in transmembrane domain 3 (TM3) of the receptor. -

The Hydrophobic Anchor: The lipophilic, substituted phenyl ring plunges deeper into the hydrophobic microdomain of the receptor, engaging in

stacking with aromatic residues (Phenylalanine, Tryptophan).

Figure 1: Mechanistic binding model of protonated phenylpiperazines to aminergic GPCRs.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the determination of these properties must rely on robust, self-validating analytical workflows. Below are the standard operating procedures utilized in advanced DMPK laboratories.

Determination of via Cosolvent Potentiometric Titration

Highly lipophilic derivatives (like TFMPP) will precipitate in pure water once neutralized into their free-base form, ruining standard aqueous titrations. We solve this using a cosolvent system.

Step-by-Step Protocol:

-

Preparation: Dissolve 2-3 mg of the phenylpiperazine HCl salt in 50 mL of a methanol/water mixture (e.g., 30%, 40%, and 50% methanol by volume).

-

Titration: Using an automated titrator equipped with a calibrated glass pH electrode, titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere (to prevent CO

absorption). -

Data Acquisition: Record the pH vs. titrant volume curve. The inflection point corresponds to the apparent

( -

Yasuda-Shedlovsky Extrapolation: Plot the measured

values against the dielectric constant of the respective methanol/water mixtures. Extrapolate the linear regression to 0% organic solvent to determine the true aqueous

Determination of Lipophilicity ( ) via RP-HPLC

The traditional shake-flask method is highly susceptible to emulsion formation when testing amphiphilic amines like phenylpiperazines. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a superior, self-validating alternative where the C18 stationary phase mimics biological lipid bilayers[4].

Step-by-Step Protocol:

-

System Suitability: Prepare a calibration mixture of reference standards with known

values (e.g., aniline, benzene, toluene, bromobenzene). -

Chromatographic Run: Inject the standards and the phenylpiperazine analyte into an HPLC system equipped with a C18 column. Use an isocratic mobile phase of Methanol/Water (e.g., 60:40 v/v) buffered to pH 11.0. (Causality: pH 11 ensures the N4 nitrogen is fully deprotonated into the free base, measuring true

rather than -

Retention Factor Calculation: Calculate the retention factor (

) for each peak using the formula -

Extrapolation: Repeat the runs at varying methanol concentrations (e.g., 50%, 60%, 70%) and extrapolate the